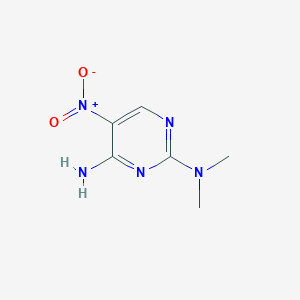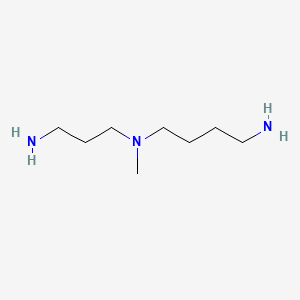
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-
Overview
Description
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- is a polyamine compound with the molecular formula C7H19N3This compound is a trivalent organic cation and plays a significant role in various biological processes, including cellular development, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- can be synthesized through the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted polyamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for the detection of biogenic amines using HPLC.
Biology: Plays a role in cellular development, differentiation, and stability of DNA.
Medicine: Investigated for its potential therapeutic effects in modulating cellular activities and apoptosis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves its interaction with various molecular targets and pathways. It inhibits neuronal nitric oxide synthase (nNOS) and binds to DNA, which may be used for the purification of DNA-binding proteins. Additionally, it stimulates T4 polynucleotide kinase activity, modulating various cellular activities .
Comparison with Similar Compounds
Similar Compounds
Spermidine: A polyamine with similar biological functions but different molecular structure.
Spermine: Another polyamine with a higher molecular weight and additional amine groups.
Putrescine: A simpler polyamine with fewer amine groups.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and pathways. Its ability to modulate cellular activities and its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-11(8-4-6-10)7-3-2-5-9/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVLOCDDVDBRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536122 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-23-2 | |
| Record name | N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid](/img/structure/B3053087.png)

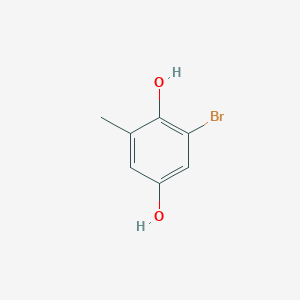
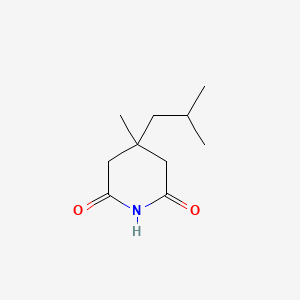
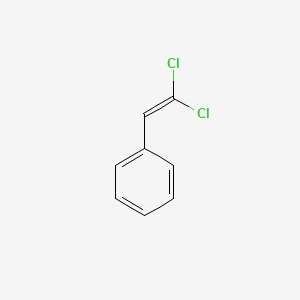
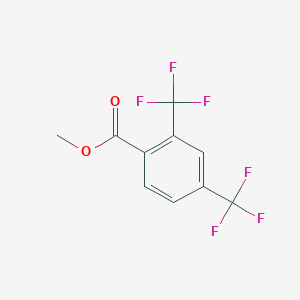
![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

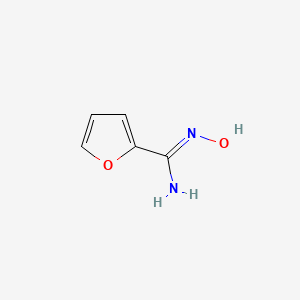
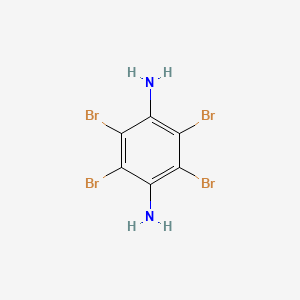
![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
